molecular formula C19H20N2S2 B2877311 2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene CAS No. 1276414-27-7

2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene

Cat. No.: B2877311
CAS No.: 1276414-27-7
M. Wt: 340.5
InChI Key: GIHDVTXXMFHARJ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[45]deca-1,3-diene is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzylsulfanyl group: This step might involve a nucleophilic substitution reaction where a benzylthiol is introduced.

    Attachment of the thienyl group: This can be done through a cross-coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might reduce the thienyl or diazaspiro moieties.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the thienyl or diazaspiro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of new materials with unique electronic properties.

Biology and Medicine

    Drug Development: Potential as a scaffold for the development of new pharmaceuticals.

    Biological Probes: Use in the design of probes for studying biological systems.

Industry

    Polymer Science: Incorporation into polymers to impart specific properties.

    Electronics: Use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)-3-(2-furyl)-1,4-diazaspiro[4.5]deca-1,3-diene
  • 2-(Benzylsulfanyl)-3-(2-pyridyl)-1,4-diazaspiro[4.5]deca-1,3-diene

Uniqueness

2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[45]deca-1,3-diene is unique due to the presence of the thienyl group, which imparts distinct electronic properties compared to its analogs with furyl or pyridyl groups

Properties

IUPAC Name

3-benzylsulfanyl-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S2/c1-3-8-15(9-4-1)14-23-18-17(16-10-7-13-22-16)20-19(21-18)11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHDVTXXMFHARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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